Cas no 1537020-64-6 (2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol)

2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-5-ethanol, 1-methyl-4-nitro-
- 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol
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- インチ: 1S/C6H9N3O3/c1-8-5(2-3-10)6(4-7-8)9(11)12/h4,10H,2-3H2,1H3
- InChIKey: RZABKKHXDTWSDO-UHFFFAOYSA-N
- SMILES: N1(C)C(CCO)=C([N+]([O-])=O)C=N1
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250641-2.5g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 2.5g |
$1804.0 | 2023-09-15 | ||
Enamine | EN300-250641-5g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 5g |
$2285.0 | 2023-09-15 | ||
Enamine | EN300-250641-1.0g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 1.0g |
$870.0 | 2023-03-01 | ||
Enamine | EN300-250641-5.0g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 5.0g |
$2285.0 | 2023-03-01 | ||
Enamine | EN300-250641-10g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 10g |
$2872.0 | 2023-09-15 | ||
Enamine | EN300-250641-1g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 1g |
$870.0 | 2023-09-15 | ||
Enamine | EN300-250641-10.0g |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1537020-64-6 | 10.0g |
$2872.0 | 2023-03-01 |
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-olに関する追加情報
Introduction to 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 1537020-64-6)
2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1537020-64-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic alcohol has garnered attention due to its unique structural features and potential applications in drug development. The compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, making it a valuable scaffold for medicinal chemists.
The molecular structure of 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol incorporates a methyl-substituted pyrazole ring with a nitro group at the 4-position and an hydroxyl-bearing ethyl side chain. This arrangement confers distinct electronic and steric properties, which can be leveraged to modulate biological interactions. The presence of the nitro group, in particular, suggests potential prodrug capabilities or redox-active properties, which are increasingly explored in modern therapeutics.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural motifs in drug design. The pyrazole core is known for its ability to engage with various biological targets, including enzymes and receptors, due to its rigid bicyclic framework and adaptable hydrogen bonding capabilities. In particular, derivatives of pyrazole have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
One of the most compelling aspects of 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol is its potential as a lead compound for further derivatization. The combination of the nitro group and the hydroxyl moiety provides multiple sites for chemical modification, enabling the synthesis of analogs with tailored pharmacokinetic profiles. Such modifications are crucial for optimizing drug efficacy while minimizing side effects—a cornerstone of contemporary pharmaceutical innovation.
In the context of current research, there is growing interest in exploiting redox-active compounds for therapeutic purposes. The nitro group in 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol can undergo reduction to form a nitroso or hydroxamic acid derivative, which may alter the compound's bioactivity. This redox responsiveness has been leveraged in the development of novel antibiotics and anticancer agents, where dynamic chemical transformations can enhance target specificity or improve metabolic stability.
The synthesis of 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol involves multi-step organic transformations, typically starting from commercially available pyrazole derivatives. The introduction of the nitro group at the 4-position requires careful control of reaction conditions to avoid over-nitration or decomposition. Advances in catalytic methods have enabled more efficient and selective functionalization, reducing byproducts and improving yields—a critical consideration for large-scale production.
From a medicinal chemistry perspective, the hydroxyl-bearing ethyl side chain offers opportunities for further derivatization into more complex structures. For instance, etherification or esterification could yield derivatives with enhanced solubility or bioavailability. Additionally, the methyl group at the 1-position provides a handle for selective modifications, allowing chemists to fine-tune interactions with biological targets.
Recent publications have begun to explore the pharmacological potential of related pyrazole derivatives. Studies suggest that compounds with similar structural motifs may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). Given the well-documented role of these enzymes in diseases like arthritis and cancer, such findings are particularly promising.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been employed to predict binding affinities between 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol and potential targets, providing insights into its mechanism of action. These virtual screening approaches have accelerated hit identification and guided experimental design, reducing both time-to-market and development costs.
In conclusion,2-(1-methyl)-4-nitropyrazole ethanol (CAS No. 1537020)-64(6) represents a versatile scaffold with significant untapped potential in pharmaceutical research. Its unique structural features—comprising a methyl-substituted pyrazole ring with a nitro group at the 4-position and an hydroxyl-bearing ethyl side chain—make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, this compound is poised to contribute to the development of novel therapeutic agents addressing unmet medical needs.
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